molecular formula C19H27NO5S B2907703 3-Aminoadamantane-1-carboxylic acid hydrochloride CAS No. 6240-01-3

3-Aminoadamantane-1-carboxylic acid hydrochloride

Cat. No.: B2907703
CAS No.: 6240-01-3
M. Wt: 381.49
InChI Key: FMUCAFCTRDEFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoadamantane-1-carboxylic acid hydrochloride: is a versatile chemical compound with the molecular formula C11H18ClNO2 and a molecular weight of 231.72 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the compound. This compound is widely used as a building block in the synthesis of various complex molecules and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoadamantane-1-carboxylic acid hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method involves the nitration of adamantane to form 1-nitroadamantane, followed by reduction to 1-aminoadamantane. Subsequent carboxylation yields 3-Aminoadamantane-1-carboxylic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is typically purified through recrystallization or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoadamantane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology: In biological research, this compound serves as a scaffold for designing molecules that can interact with biological targets, such as enzymes or receptors. It is also used in the study of protein-ligand interactions and drug discovery .

Medicine: The compound has potential therapeutic applications due to its structural similarity to known pharmacologically active molecules. It is investigated for its potential use in treating neurological disorders, infections, and other medical conditions .

Industry: In the industrial sector, 3-Aminoadamantane-1-carboxylic acid hydrochloride is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure imparts desirable properties to the final products, such as enhanced stability and performance .

Comparison with Similar Compounds

Uniqueness: 3-Aminoadamantane-1-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid functional groups on the adamantane core. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable building block in various fields of research and industry .

Properties

IUPAC Name

3-aminoadamantane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14;/h7-8H,1-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUAQGBJDDHTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-01-3
Record name 3-aminoadamantane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.